
1-(Azetidin-3-YL)piperidin-4-OL
Übersicht
Beschreibung
1-(Azetidin-3-yl)piperidin-4-ol is a chemical compound that features a piperidine ring fused with an azetidine ring and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Azetidin-3-yl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. For example, the synthesis may involve the use of piperidine-4-ol and azetidine-3-carboxylic acid, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azetidin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products Formed
Major products formed from these reactions include various substituted piperidine and azetidine derivatives, which can be further utilized in synthetic chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-4-yl)azetidin-3-ol: Similar structure but different functional groups.
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate: A derivative with trifluoroacetate groups.
Uniqueness
This compound is unique due to its specific combination of piperidine and azetidine rings, along with the hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biologische Aktivität
1-(Azetidin-3-YL)piperidin-4-OL is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This compound contains both piperidine and azetidine rings, which are known to interact with various biological targets, making it a candidate for drug development.
This compound has been shown to exhibit biological activity through interactions with specific enzymes and receptors. Initial studies suggest that it may act as an inhibitor or modulator in various metabolic pathways, particularly those related to inflammation and pain management. For instance, it has demonstrated inhibitory effects on Janus kinase pathways, which play a crucial role in inflammatory responses.
Biological Activity Overview
Biological Activity | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes, potentially altering cellular functions. |
Receptor Modulation | Modulates receptor activity, impacting signaling pathways related to inflammation and pain. |
Anti-inflammatory | Shows promise in reducing inflammatory responses in preclinical models. |
Case Studies
- Inflammation Models : In a study involving DBA/1 mice subjected to pristane-induced lupus, treatment with a compound structurally similar to this compound resulted in significant reductions in auto-antibody titers, suggesting its potential as an anti-inflammatory agent .
- Cell Line Studies : Interaction studies using HEK293 cell lines expressing human Toll-like receptors (TLR7 and TLR9) indicated that compounds related to this compound could modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases .
Pharmacological Evaluations
Pharmacological evaluations have highlighted the compound's ability to inhibit certain enzymes associated with metabolic disorders. For example, enzyme assays have shown that it can effectively inhibit enzymes involved in the arachidonic acid pathway, which is crucial for the production of inflammatory mediators .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol | Contains a thiadiazole ring | Different biological activities due to sulfur presence |
1-(Azetidine-3-carbonyl)piperidin-4-ol | Lacks ethan-1-ol group | Affects solubility and reactivity |
2-(Piperidin-4-yl)ethan-1-ol | Absence of azetidine ring | Different pharmacological properties |
This comparative analysis illustrates how the unique dual nitrogen-containing rings of this compound provide distinct advantages over structurally similar compounds.
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-1-3-10(4-2-8)7-5-9-6-7/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGNBJWWDCIHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622159 | |
Record name | 1-(Azetidin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-52-9 | |
Record name | 1-(3-Azetidinyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azetidin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.